An In-depth Technical Guide to 2-(Cyclopentyloxy)-4-methoxyaniline: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2-(Cyclopentyloxy)-4-methoxyaniline: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic pathways for 2-(Cyclopentyloxy)-4-methoxyaniline. While direct experimental data for this specific positional isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a predictive yet scientifically grounded perspective. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, providing insights into the molecule's potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.
Introduction: The Methoxy-Aniline Scaffold in Drug Discovery
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds[1]. The strategic placement of substituents on the aniline ring profoundly influences the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. The methoxy group, in particular, is a common feature in many drug molecules, where it can act as a hydrogen bond acceptor and influence conformation[2][3].
This guide focuses on the specific, albeit lesser-documented, isomer 2-(Cyclopentyloxy)-4-methoxyaniline. By examining its structural features and comparing them to well-characterized analogs, we can infer its reactivity and potential applications in the development of novel chemical entities.
Molecular Structure and Chemical Identifiers
The core structure of 2-(Cyclopentyloxy)-4-methoxyaniline features a benzene ring substituted with an amino group, a methoxy group, and a cyclopentyloxy group. The positional arrangement of these substituents is crucial for its chemical behavior.
Systematic Name: 2-(Cyclopentyloxy)-4-methoxyaniline
Molecular Formula: C₁₂H₁₇NO₂
Molecular Weight: 207.27 g/mol
Chemical Structure:
Caption: Chemical structure of 2-(Cyclopentyloxy)-4-methoxyaniline.
While a specific CAS number for this isomer is not readily found in major chemical databases, related isomers such as 3-(Cyclopentyloxy)-4-methoxyaniline (CAS No. 154464-26-3) and 4-(Cyclopentyloxy)-2-methoxyaniline (CAS No. 1339186-01-4) are documented[4][5]. This highlights the importance of precise isomer definition in chemical synthesis and procurement.
Physicochemical Properties (Predicted)
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. The following table summarizes the predicted properties of 2-(Cyclopentyloxy)-4-methoxyaniline based on computational models and data from analogous compounds.
| Property | Predicted Value | Reference/Basis |
| Molecular Weight | 207.27 g/mol | Calculation from Molecular Formula |
| pKa (of the conjugate acid) | ~4.5 | Based on substituted anilines[4] |
| LogP | ~2.5-3.0 | Based on related structures[6] |
| Boiling Point | > 300 °C | Extrapolated from similar compounds |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO) | General property of substituted anilines |
| Appearance | Likely a liquid or low-melting solid at room temperature, may darken on exposure to air and light | Characteristic of many anilines[7][8] |
Proposed Synthetic Pathways
The synthesis of 2-(Cyclopentyloxy)-4-methoxyaniline can be approached through several established organic chemistry transformations. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from readily available starting materials.
Caption: Potential synthetic routes to 2-(Cyclopentyloxy)-4-methoxyaniline.
Detailed Experimental Protocol (Hypothetical)
The following protocol outlines a potential synthesis based on the Williamson ether synthesis, a robust method for forming ether linkages.
Step 1: Synthesis of 2-Hydroxy-4-methoxyaniline This intermediate can be prepared from commercially available 2-amino-5-methoxyphenol through selective protection and deprotection steps if necessary, or sourced directly.
Step 2: Williamson Ether Synthesis
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To a solution of 2-hydroxy-4-methoxyaniline (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone) is added a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
-
The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.
-
Cyclopentyl bromide or cyclopentyl tosylate (1.2 eq) is added to the reaction mixture.
-
The reaction is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 2-(Cyclopentyloxy)-4-methoxyaniline.
Spectroscopic Characterization (Anticipated)
The structure of the synthesized 2-(Cyclopentyloxy)-4-methoxyaniline would be confirmed using a combination of spectroscopic techniques. The expected spectral data are as follows:
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic protons: Signals in the range of δ 6.5-7.0 ppm, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Amino protons (NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically between δ 3.5-4.5 ppm.
-
Cyclopentyloxy methine proton (O-CH): A multiplet around δ 4.5-5.0 ppm.
-
Methoxy protons (O-CH₃): A sharp singlet around δ 3.8 ppm.
-
Cyclopentyloxy methylene protons (CH₂): A series of multiplets in the upfield region, likely between δ 1.5-2.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic carbons: Signals in the range of δ 100-150 ppm. The carbons attached to the oxygen and nitrogen atoms will be the most deshielded.
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Cyclopentyloxy methine carbon (O-CH): A signal around δ 80-85 ppm.
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Methoxy carbon (O-CH₃): A signal around δ 55-60 ppm.
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Cyclopentyloxy methylene carbons (CH₂): Signals in the range of δ 20-40 ppm.
IR (Infrared) Spectroscopy:
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N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H stretching (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹.
-
C=C stretching (aromatic): Bands in the region of 1500-1600 cm⁻¹.
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C-O stretching (ether): Strong bands in the region of 1000-1300 cm⁻¹.
MS (Mass Spectrometry):
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Molecular Ion (M⁺): A peak at m/z = 207, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of the cyclopentyl group, methoxy group, and other characteristic cleavages.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 2-(Cyclopentyloxy)-4-methoxyaniline is primarily dictated by the nucleophilic amino group and the activated aromatic ring.
Caption: Key reactions of 2-(Cyclopentyloxy)-4-methoxyaniline.
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N-Acylation and N-Sulfonylation: The amino group can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy to modify the properties of the aniline core.
-
Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.
-
Electrophilic Aromatic Substitution: The amino, methoxy, and cyclopentyloxy groups are all electron-donating and ortho-, para-directing. This makes the aromatic ring highly activated towards electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions[9]. The positions ortho and para to the activating groups will be the most reactive.
-
Buchwald-Hartwig Amination: As an amine, this compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamines.
The unique combination of a bulky, lipophilic cyclopentyloxy group and a hydrogen-bond-accepting methoxy group makes this aniline derivative an interesting scaffold for probing receptor binding pockets in drug discovery programs. Its potential applications could include its use as an intermediate in the synthesis of kinase inhibitors, GPCR ligands, or other targeted therapies.
Safety and Handling
While specific toxicity data for 2-(Cyclopentyloxy)-4-methoxyaniline is unavailable, it should be handled with the care appropriate for a substituted aniline derivative.
-
General Hazards: Anilines as a class can be toxic by inhalation, ingestion, and skin absorption. They may cause irritation to the skin, eyes, and respiratory tract. Some anilines are suspected carcinogens[3][8].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Protect from light and air, as anilines can discolor over time.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-(Cyclopentyloxy)-4-methoxyaniline represents an intriguing, yet underexplored, chemical entity with potential applications in medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its structure, properties, and reactivity based on established chemical principles and data from related compounds. The proposed synthetic routes offer a practical starting point for its preparation in a laboratory setting. As with any novel compound, thorough experimental characterization and safety assessment are paramount for its successful application in drug discovery and development.
References
-
PubChem. (2021, August 9). 2-Methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-cyclopropyl-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclopropyl-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ortho-anisidine, 90-04-0. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]
-
ATB. (n.d.). 4-Methoxyaniline. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
Journal of Pharmaceutical Research and Development. (2023, July 15). View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Retrieved from [Link]
- Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
-
Beilstein Journal of Organic Chemistry. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
-
Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Antimicrobial Activity of Anilines with 1,3,5-Cycloheptatriene and 5H-Dibenzo[a,d]Annulene Fragments. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014, June 17). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Retrieved from [Link]
-
PubChemLite. (n.d.). M-anisidine, 4-(cyclopentyloxy)- (C12H17NO2). Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
SlideShare. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Competitive reaction of amines and aniline. Retrieved from [Link]
-
ChemBK. (2025, August 19). 4-methoxyaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
Sources
- 1. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 2. echemi.com [echemi.com]
- 3. CAS 104-94-9: 4-Methoxyaniline | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1339186-01-4|4-(Cyclopentyloxy)-2-methoxyaniline|BLD Pharm [bldpharm.com]
- 6. PubChemLite - M-anisidine, 4-(cyclopentyloxy)- (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 7. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
